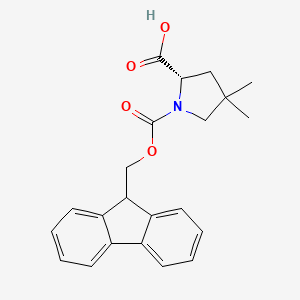

1-Fmoc-4,4-dimethyl-L-proline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-Fmoc-4,4-dimethyl-L-proline” is a chemical compound with the molecular formula C22H23NO4 . It is also known by other names such as “(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4,4-dimethylpyrrolidine-2-carboxylic acid” and "(S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4,4-dimethylpyrrolidine-2-carboxylic acid" .

Synthesis Analysis

The synthesis of “this compound” involves solid-phase peptide synthesis (SPPS), which is a common method for peptide synthesis . The formation of diketopiperazine (DKP) is a common side reaction in SPPS, especially when secondary amino acids are involved . The DKP formation is predominantly induced at the Fmoc-removal step, which is conventionally mediated by a secondary amine . An alternative Fmoc-removal solution, 2% DBU (1,8-diazabicyclo[5.4.0]undec-7-ene)/5% piperazine/NMP (N-methyl-2-pyrrolidone), has been found to drastically reduce DKP formation .

Molecular Structure Analysis

The molecular structure of “this compound” consists of 22 carbon atoms, 23 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms .

Chemical Reactions Analysis

The chemical reactions involving “this compound” are predominantly associated with the Fmoc-removal step in solid-phase peptide synthesis . The formation of diketopiperazine (DKP) is a common side reaction .

Physical And Chemical Properties Analysis

The molar mass of “this compound” is 365.42 . It has a predicted density of 1.249±0.06 g/cm3 and a predicted boiling point of 545.3±43.0 °C .

科学的研究の応用

Synthesis of Peptides and Peptidomimetics

- 1-Fmoc-4,4-dimethyl-L-proline is used in the synthesis of a variety of peptides and peptidomimetics. For instance, it has been employed in the solid-phase synthesis of bivalent consolidated ligands, branched peptides designed for specific interactions with protein domains (Qinghong Xu et al., 2004).

- This compound is also utilized in the synthesis of dipeptides bearing nucleobases, which are key components in the development of novel peptide nucleic acids (G. Lowe & T. Vilaivan, 1997).

Enhancement of Peptide Stability

- In studies aimed at improving the stability of peptides, this compound is often used. For example, it is involved in the synthesis of Fmoc-protected amino acyl-N-sulfanylethylaniline linker, which facilitates the creation of stable peptides for research and therapeutic applications (Ken Sakamoto et al., 2012).

Development of Photoprobes and Photoaffinity Probes

- Researchers have developed a photoactivatable derivative of L-proline, known as photoproline, using Fmoc-L-photoproline. This derivative is significant in synthesizing cyclic peptidomimetic antibiotics and can be incorporated into synthetic peptides using solid-phase Fmoc chemistry, enabling the creation of diverse peptide-based photoaffinity probes (B. Meijden & John A. Robinson, 2010).

Synthesis of Fluorinated Peptides

- The compound has been used in the preparation of fluorinated peptides, like N-Fmoc-4-fluoro-L-proline methyl ester, for both solid and solution phase peptide synthesis, highlighting its versatility in synthesizing diverse peptide types (T. T. Tran et al., 1997).

Analytical Chemistry Applications

- In the realm of analytical chemistry, this compound derivatives have been used for the selective determination of secondary amino acids, showcasing its utility in developing new methods for amino acid analysis (S. Einarsson, 1985).

作用機序

The mechanism of action of “1-Fmoc-4,4-dimethyl-L-proline” in peptide synthesis involves the formation of an N-terminal truncated peptide molecule by releasing a six-membered diketopiperazine (DKP) . This occurs through an intramolecular nucleophilic attack of the peptide Nα-group at the amide or ester moiety from the peptide backbone .

Safety and Hazards

特性

IUPAC Name |

(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4,4-dimethylpyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c1-22(2)11-19(20(24)25)23(13-22)21(26)27-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,11-13H2,1-2H3,(H,24,25)/t19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUDJCOWHKHEGGK-IBGZPJMESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-Chlorobenzyl)thio]acetohydrazide](/img/structure/B2367585.png)

![2-[1-(3,6-dichloropyridin-2-yl)-N-(2-methylpropyl)formamido]acetamide](/img/structure/B2367587.png)

![Tert-butyl pyrazolo[1,5-a]pyridin-5-ylcarbamate](/img/structure/B2367591.png)

![4-methoxy-3-[(1H-1,2,4-triazol-3-ylthio)methyl]benzaldehyde](/img/structure/B2367597.png)

![N-(3,4-dimethoxybenzyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide](/img/structure/B2367604.png)